molecular formula C9H9F2NO B13492003 7,9-Difluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine

7,9-Difluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine

Cat. No.: B13492003
M. Wt: 185.17 g/mol
InChI Key: BXEDZIKTOCZCSB-UHFFFAOYSA-N
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Description

7,9-Difluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine is a fluorinated heterocyclic compound. It belongs to the class of oxazepines, which are seven-membered heterocycles containing both oxygen and nitrogen atoms. The presence of fluorine atoms in the structure enhances its chemical stability and biological activity, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,9-Difluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a fluorinated benzene derivative with an amine and an aldehyde or ketone, followed by cyclization to form the oxazepine ring. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

7,9-Difluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

7,9-Difluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7,9-Difluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine involves its interaction with specific molecular targets. The fluorine atoms enhance its binding affinity to these targets, which can include enzymes, receptors, and other proteins. This interaction can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of fluorine atoms in 7,9-Difluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine makes it unique among similar compounds. Fluorine atoms enhance the compound’s stability, lipophilicity, and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H9F2NO

Molecular Weight

185.17 g/mol

IUPAC Name

7,9-difluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine

InChI

InChI=1S/C9H9F2NO/c10-7-3-6-5-12-1-2-13-9(6)8(11)4-7/h3-4,12H,1-2,5H2

InChI Key

BXEDZIKTOCZCSB-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(CN1)C=C(C=C2F)F

Origin of Product

United States

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